4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl bromide
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Overview
Description
4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl bromide is a useful research compound. Its molecular formula is C9H4Br2ClF3O and its molecular weight is 380.38 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-chloro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of phenacyl alcohols or alkanes.
Scientific Research Applications
4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide involves its interaction with nucleophilic sites on target molecules. The bromine atoms act as leaving groups, facilitating nucleophilic attack and subsequent formation of covalent bonds. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: Lacks the chlorine and trifluoromethyl groups, making it less reactive.
2-Bromo-4’-(trifluoromethyl)acetophenone: Similar structure but without the chlorine atom.
4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of the phenacyl bromide moiety.
Uniqueness
4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms, along with a trifluoromethyl group. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-8(16)4-1-5(9(13,14)15)6(11)2-7(4)12/h1-2H,3H2 |
InChI Key |
VKFOAMYOKWFZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)CBr |
Origin of Product |
United States |
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